
5-(Methylsulfonyl)quinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)quinolin-3-ol is a quinoline derivative with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. It has a molecular formula of C10H9NO3S .
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)quinolin-3-ol includes a quinoline core with a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position. The exact mass is 223.03031432 .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Methylsulfonyl)quinolin-3-ol are not detailed in the literature, quinoline derivatives are known to undergo various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
5-(Methylsulfonyl)quinolin-3-ol has a molecular formula of C10H9NO3S and an exact mass of 223.03031432 . It has a complexity of 322, a rotatable bond count of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a topological polar surface area of 75.6, and a heavy atom count of 15 .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have shown promising results in the field of anticancer research . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.
Antioxidant Properties
Quinoline compounds have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Use
Quinoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat inflammatory diseases.
Antimalarial Applications
Quinoline-based compounds have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, making them effective antimalarial agents.
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline derivatives may have potential anti-SARS-CoV-2 (the virus that causes COVID-19) activity . This suggests that they could be used in the development of treatments for COVID-19.
Antituberculosis Activity
Quinoline derivatives have shown antituberculosis activity . Tuberculosis is a serious infectious disease, and the development of new treatments is a key area of medical research.
Industrial Chemistry
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in various chemical reactions and processes, contributing to the production of a wide range of products.
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . Its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Future Directions
Quinoline derivatives, including 5-(Methylsulfonyl)quinolin-3-ol, have potential applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, further studies could explore the biological and pharmaceutical activities of these compounds .
properties
IUPAC Name |
5-methylsulfonylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBWWPZLRLBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)quinolin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

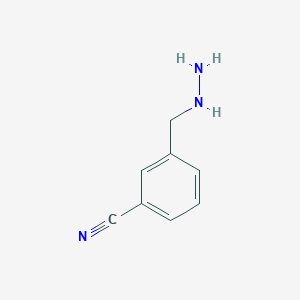
![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)
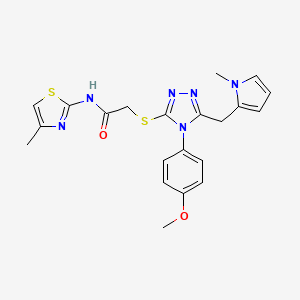

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)
![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)
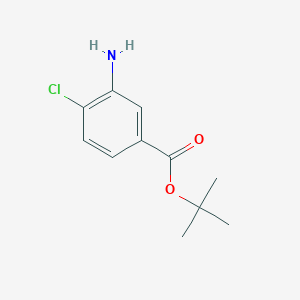
![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)
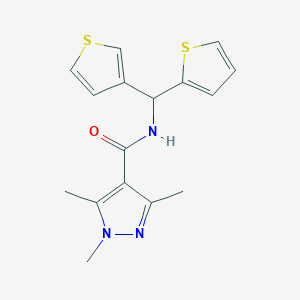
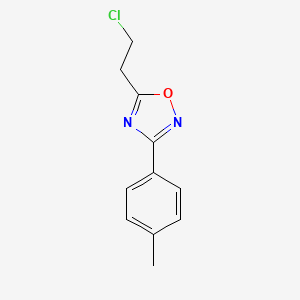

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)
